molecular formula C7H4ClF3 B1597097 2-Chloro-1-(difluoromethyl)-4-fluorobenzene CAS No. 845866-83-3

2-Chloro-1-(difluoromethyl)-4-fluorobenzene

Cat. No. B1597097
M. Wt: 180.55 g/mol
InChI Key: PFBUYSAQGBJZMH-UHFFFAOYSA-N
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Description

Enflurane is a halogenated inhalational anesthetic agent used for the induction and maintenance of anesthesia and for analgesia during labor and delivery . It’s a clear, colorless liquid with a mild, sweet odor .


Molecular Structure Analysis

The molecular structure of Enflurane is represented by the formula CHF₂OCF₂CHClF . The molecular weight is 184.5 .


Physical And Chemical Properties Analysis

Enflurane is a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 56.8°C and a density of 1.50 g cm-3 at room temperature .

Scientific Research Applications

Organometallic Chemistry and Catalysis

2-Chloro-1-(difluoromethyl)-4-fluorobenzene and its derivatives are increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents on the benzene ring alters its electronic properties, making these compounds less prone to π-electron donation. This characteristic allows them to serve as weakly coordinating solvents or ligands that can be easily displaced, facilitating various catalytic processes. Studies have explored the binding strengths and reactivity patterns of such fluorinated benzenes in complexation with metal centers, providing insights into their potential applications in synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).

Fluorination Techniques

The compound and related structures have been used to develop novel fluorination techniques. For instance, a practical approach for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene has been demonstrated, showcasing the versatility of such fluorinated benzenes in synthetic chemistry. This method highlights the ease and high yield with which fluorinated products can be obtained from 1,3-dicarbonyl compounds, opening new avenues for the synthesis of fluorinated organic molecules (Kitamura, Kuriki, Morshed, & Hori, 2011).

Solid-State Interactions

Investigations into the solid-state structures of fluorinated benzenes reveal the importance of C−H···F−C interactions. Such studies are crucial for understanding the weak acceptor capabilities of the C−F group, which can influence molecular packing and interaction patterns in crystalline materials. The analysis of these interactions, compared to those involving C−H···O and C−H···N, helps elucidate the structural roles played by fluorine atoms in determining the physical properties of materials (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Electrochemical Fluorination

The compound's derivatives have been explored in the context of electrochemical fluorination, a process that involves the substitution of hydrogen atoms in aromatic compounds with fluorine atoms using electrochemical methods. This technique is significant for the production of highly fluorinated aromatic compounds, which are valuable in various industrial and pharmaceutical applications. Research in this area includes the study of mechanisms and optimization of conditions for efficient fluorination, contributing to the development of greener and more sustainable chemical processes (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Safety And Hazards

Enflurane is an inhalation anesthetic. Exposure routes include inhalation, ingestion, skin and/or eye contact . It can cause irritation to the eyes and central nervous system depression .

Future Directions

While Enflurane was increasingly used for inhalational anesthesia during the 1970s and 1980s, it is no longer in common use . Future research may focus on finding safer and more effective alternatives.

properties

IUPAC Name

2-chloro-1-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBUYSAQGBJZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375610
Record name 2-chloro-1-(difluoromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(difluoromethyl)-4-fluorobenzene

CAS RN

845866-83-3
Record name 2-chloro-1-(difluoromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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